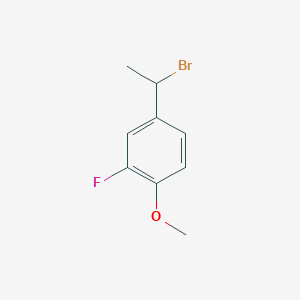
4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a fluoro group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-fluoro-1-methoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromoethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of new compounds.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-(1-hydroxyethyl)-2-fluoro-1-methoxybenzene, 4-(1-cyanoethyl)-2-fluoro-1-methoxybenzene, or 4-(1-aminoethyl)-2-fluoro-1-methoxybenzene can be formed.
Oxidation: The major product is 4-(1-carboxyethyl)-2-fluoro-1-methoxybenzene.
Reduction: The major product is 4-ethyl-2-fluoro-1-methoxybenzene.
Aplicaciones Científicas De Investigación
4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. The molecular targets and pathways involved in these reactions vary depending on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene
- 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Uniqueness
4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene is unique due to the combination of its substituents. The presence of a bromoethyl group, a fluoro group, and a methoxy group on the benzene ring imparts distinct chemical properties, making it a versatile compound for various applications. Its unique structure allows for specific interactions in chemical reactions, making it a valuable compound in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C9H10BrFO |
|---|---|
Peso molecular |
233.08 g/mol |
Nombre IUPAC |
4-(1-bromoethyl)-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C9H10BrFO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6H,1-2H3 |
Clave InChI |
CTTKTHZBSHMLHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)OC)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


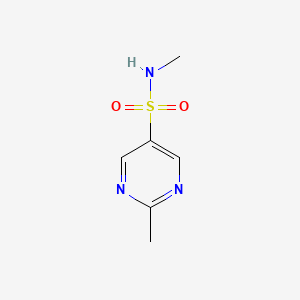

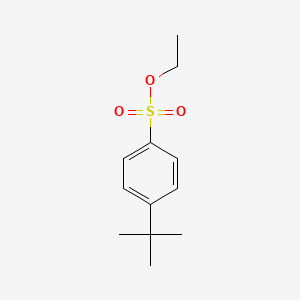
![2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15276008.png)
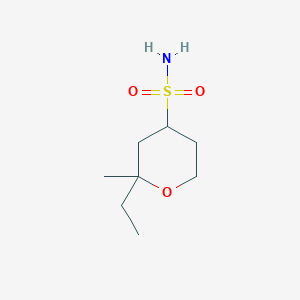
![Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15276022.png)



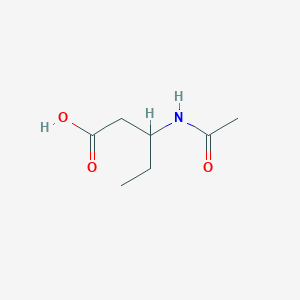

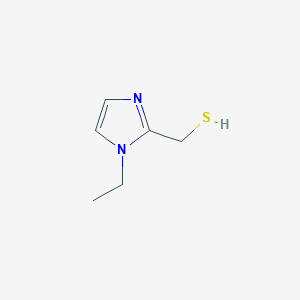
![6-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15276075.png)
![3,3-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B15276078.png)
